Diethyl chlorocarbonimidate

Description

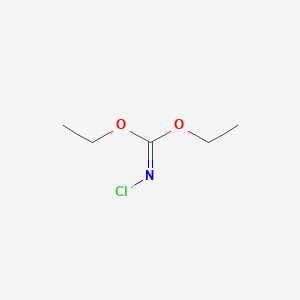

Diethyl chlorocarbonimidate (CCl(NH)O(C₂H₅)₂) is a reactive organoimidate ester characterized by a chlorinated carbonimidate core and two ethyl ester groups. This compound is primarily utilized in organic synthesis as an activating agent for carboxylic acids, enabling the formation of amides, peptides, or heterocycles. Its reactivity stems from the electron-withdrawing chlorine atom, which enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks.

Properties

CAS No. |

24770-45-4 |

|---|---|

Molecular Formula |

C5H10ClNO2 |

Molecular Weight |

151.59 g/mol |

IUPAC Name |

N-chloro-1,1-diethoxymethanimine |

InChI |

InChI=1S/C5H10ClNO2/c1-3-8-5(7-6)9-4-2/h3-4H2,1-2H3 |

InChI Key |

ANTFPCQMKHRRTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=NCl)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl chlorocarbonimidate can be synthesized through several methods. One common method involves the reaction of diethylamine with phosgene, followed by the addition of hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors with precise temperature and pressure controls. The use of phosgene, a highly toxic and reactive gas, requires stringent safety measures and specialized equipment to prevent any hazardous incidents.

Chemical Reactions Analysis

Types of Reactions

Diethyl chlorocarbonimidate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form carbamates and ureas.

Hydrolysis: In the presence of water, it hydrolyzes to form diethylamine and carbon dioxide.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions to form carbamates.

Water: Hydrolysis occurs readily in aqueous environments.

Alcohols: Can react with alcohols to form esters.

Major Products Formed

Carbamates: Formed by the reaction with amines.

Ureas: Formed by the reaction with primary amines.

Esters: Formed by the reaction with alcohols.

Scientific Research Applications

Diethyl chlorocarbonimidate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce the chlorocarbonimidate group into molecules.

Biology: Employed in the modification of biomolecules for various studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl chlorocarbonimidate involves its reactivity with nucleophiles. The chlorocarbonimidate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity allows it to form stable carbamate and urea linkages, which are essential in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Suberimidic Acid Dimethyl Ester Dihydrochloride

- Structure : Dimethyl suberimidate dihydrochloride ((CH₃O)₂C(NH₂)₂C₆H₁₀·2HCl) features an eight-carbon chain with terminal imidate groups and a dihydrochloride salt.

- Reactivity : Unlike Diethyl chlorocarbonimidate, its reactivity is moderated by the hydrochloride salt, making it water-soluble and suitable for cross-linking proteins under physiological conditions .

- Applications : Used in protein research for intra- or inter-molecular cross-linking, contrasting with this compound’s role in small-molecule activation.

Diethyl Adipate

- Reactivity : Less reactive due to the absence of electron-withdrawing groups. Synthesized via acid-catalyzed esterification (e.g., H₂SO₄-mediated reactions) under reflux .

- Applications : Primarily a plasticizer or solvent, lacking the versatility of this compound in synthetic chemistry.

Phosphonate Esters (e.g., O,O-Diethyl Pyrrolidin-2-yl Phosphonates)

- Structure : Contain a phosphonate group (PO(OR)₂) instead of an imidate.

- Reactivity: Synthesized via 1,3-dipolar cycloadditions, hydrogenation, and ammonolysis, emphasizing stereochemical control . Their reactivity is influenced by phosphorus’s lone pairs, enabling coordination chemistry.

- Applications : Used in medicinal chemistry for bioactive molecule design, differing from this compound’s role in acyl transfer.

Diethyl Carbonate

- Safety: Classified as a low-toxicity solvent with standard medical monitoring protocols .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.